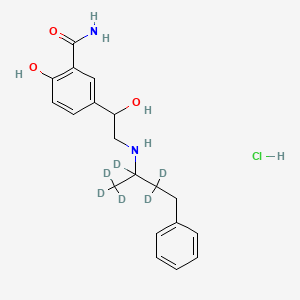![molecular formula C20H11Cl2N8Na3O10S3 B15137327 trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)
trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate is a synthetic organic compound. It is commonly used as a dye due to its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate typically involves a multi-step process:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative containing sulfonate groups.
Substitution Reaction: The resulting compound undergoes further substitution reactions with triazine derivatives to introduce the dichloro-1,3,5-triazin-2-yl group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Large-scale diazotization and coupling reactions: .
Purification steps: such as filtration, crystallization, and drying to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can break the -N=N- bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc dust in acidic conditions.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation products: Various oxidized aromatic compounds.
Reduction products: Aromatic amines.
Substitution products: Compounds with substituted triazine rings.
科学的研究の応用
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed in various analytical techniques to detect and quantify different substances.
Biology and Medicine
Biological Staining: Used as a staining agent in microscopy to highlight specific structures in biological tissues.
Medical Diagnostics: Utilized in diagnostic assays to detect the presence of certain biomolecules.
Industry
Textile Industry: Widely used as a dye for coloring fabrics.
Paper Industry: Employed in the production of colored paper products.
作用機序
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, resulting in its vibrant color. The molecular targets and pathways involved include:
Interaction with aromatic rings: The azo group (-N=N-) and the aromatic rings in the compound interact with light, leading to color formation.
Binding to substrates: In biological applications, the compound binds to specific substrates, allowing for visualization under a microscope.
類似化合物との比較
Similar Compounds
Trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate: Similar in structure and properties.
Other Azo Dyes: Compounds such as methyl orange and Congo red, which also contain azo groups and are used as dyes.
Uniqueness
Structural Features: The presence of the dichloro-1,3,5-triazin-2-yl group makes this compound unique compared to other azo dyes.
Applications: Its specific applications in biological staining and medical diagnostics set it apart from other dyes.
特性
分子式 |
C20H11Cl2N8Na3O10S3 |
|---|---|
分子量 |
759.4 g/mol |
IUPAC名 |
trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C20H14Cl2N8O10S3.3Na/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37;;;/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,24,26,27,28);;;/q;3*+1/p-3 |
InChIキー |
CMCWJAWGROJDDZ-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)


![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)




